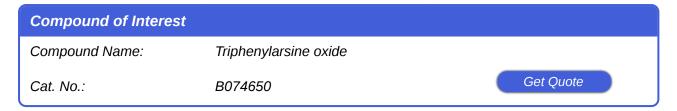


Application Notes and Protocols: La-BINOL-Triphenylarsine Oxide Catalyzed Asymmetric Epoxidation of Enones

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric epoxidation of α , β -unsaturated ketones (enones) utilizing a lanthanum-BINOL-**triphenylarsine oxide** catalytic system. This method, developed by Shibasaki and coworkers, is renowned for its high yields and excellent enantioselectivities across a range of substrates.[1][2][3] The active catalyst is conveniently generated in situ from readily available precursors: lanthanum (III) isopropoxide, 1,1'-bi-2-naphthol (BINOL), and **triphenylarsine oxide**.[1][2] This protocol offers a robust and efficient means of producing chiral epoxides, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

Data Presentation

The La-BINOL-**triphenylarsine oxide** catalyst system has demonstrated broad applicability for the asymmetric epoxidation of various enones. A summary of representative results is presented in Table 1.[4]

Table 1: Substrate Scope of the Asymmetric Epoxidation of Enones



Entry	Substrate (Enone)	Time (h)	Catalyst Loading (mol %)	Yield (%)	ee (%)
1	Chalcone	0.05	5	95	97
2	(E)-1,3- Diphenylprop -2-en-1-one	3	5	99	>99
3	4-Phenyl-3- buten-2-one	1.5	5	98	92
4	4-(4- Methoxyphen yl)-3-buten-2- one	6	5	92	>99
5	1-Phenyl-1- penten-3-one	8	5	72	95
6	(Z)-1,3- Diphenylprop -2-en-1-one	20	10	61	59
7	1,5-Diphenyl- 1,4- pentadien-3- one	3	5	95	96

Experimental Protocols

The following protocols are based on the procedures reported by Shibasaki and coworkers.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment. All reactions should be carried out in a well-ventilated fume hood.

Protocol 1: In-situ Preparation of the La-(R)-BINOL-Triphenylarsine Oxide Catalyst



This protocol describes the preparation of the active catalyst solution immediately prior to its use in the epoxidation reaction.

Materials:

- (R)-BINOL
- Triphenylarsine oxide
- Lanthanum (III) isopropoxide (La(O-i-Pr)₃) solution in THF (e.g., 0.2 M)
- Anhydrous Tetrahydrofuran (THF)
- Powdered 4 Å Molecular Sieves (MS 4A)

Procedure:

- To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-BINOL (1.0 equivalent) and **triphenylarsine oxide** (1.0 equivalent).
- Add powdered 4 Å molecular sieves (approximately 1 g per 0.5 mmol of enone).
- Add anhydrous THF to the flask.
- Stir the resulting suspension at room temperature for 30 minutes.
- To this suspension, add the solution of La(O-i-Pr)₃ in THF (1.0 equivalent) dropwise at room temperature.
- Stir the mixture at room temperature for an additional 30 minutes. The catalyst is now ready for use.

Protocol 2: General Procedure for the Asymmetric Epoxidation of Enones

This protocol outlines the general method for the epoxidation of an enone substrate using the pre-formed catalyst.



Materials:

- Enone substrate
- tert-Butyl hydroperoxide (TBHP), 5-6 M solution in decane
- Catalyst solution (from Protocol 1)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous sodium sulfite (Na₂SO₃) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Ethyl acetate (for extraction)
- Silica gel for column chromatography

Procedure:

- To the freshly prepared catalyst suspension from Protocol 1, add the enone substrate (1.0 equivalent, relative to the catalyst components) either neat or as a solution in a minimal amount of anhydrous THF.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add tert-butyl hydroperoxide (TBHP) solution (1.2 2.0 equivalents) dropwise to the reaction mixture.
- Stir the reaction at the specified temperature (typically room temperature) and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of saturated aqueous Na₂SO₃ solution at 0 °C to decompose excess peroxide.

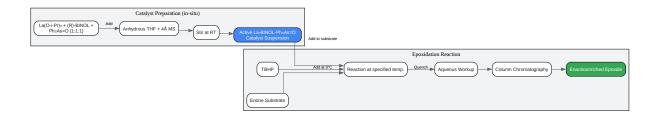


- Dilute the mixture with ethyl acetate and water.
- Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2-3 times).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired epoxide.
- Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

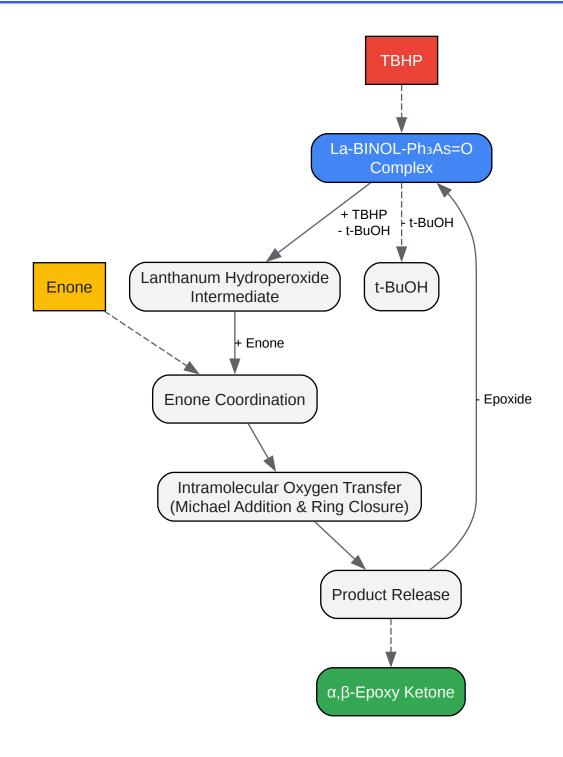
Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the epoxidation reaction.









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